molecular formula C10H12O2 B1582958 2-Methoxyphenylacetone CAS No. 5211-62-1

2-Methoxyphenylacetone

Cat. No. B1582958
CAS RN: 5211-62-1
M. Wt: 164.2 g/mol
InChI Key: GMBFNZCPZFVKAT-UHFFFAOYSA-N
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Description

2-Methoxyphenylacetone, also known as o-Methoxy phenyl acetone or 2-Propanone, 1- (2-methoxyphenyl)-, is a chemical compound with the molecular formula CH3OC6H4CH2COCH3 . It has a molecular weight of 164.20 .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenylacetone can be represented by the linear formula CH3OC6H4CH2COCH3 . The compound consists of a methoxy group (OCH3) attached to a phenyl group (C6H5), which is further connected to an acetone group (CH2COCH3) .


Physical And Chemical Properties Analysis

2-Methoxyphenylacetone is a colorless liquid with a density of 1.054 g/cm3 . It has a refractive index of 1.525 at 20°C . The compound has a boiling point of 127-130°C at 10 mmHg .

Scientific Research Applications

  • Synthetic Applications : 2-Methoxyphenylacetone has been explored in various synthetic applications. A notable method involved its synthesis from p-methoxybenzaldehyde and methyl 2-chloropropionate, achieving yields over 80% and purity over 98% (Han Jian, 2009). Additionally, 2-Methoxyphenylacetones were utilized in the synthesis of substituted 2-Phenylnaphthalenes, which are significant in organic chemistry (P. Cotelle, J. Catteau, 1997).

  • Biotechnological Research : In biotechnology, asymmetric amination of 4-methoxyphenylacetone and related compounds using microorganisms has been studied. Specific microorganisms were found to have the ability to aminate 4-methoxyphenylacetone, producing the (S)-(+)-enantiomer of 4-methoxyamphetamine (Katsuhiko Nakamichi, T. Shibatani, Yoko Yamamoto, Tadashi Sato, 1990).

  • Chemical Reactivity Studies : The reaction of arylacetones like 2-methoxyphenylacetone with boron tribromide has been explored to understand the chemical reactivity and synthesis pathways. This research is crucial for developing new synthetic methods in organic chemistry (R. Dupont, P. Cotelle, 1999).

  • Pharmacological Applications : There have been studies on the in vivo metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats, which help in understanding the metabolic pathways and potential pharmacological applications (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).

  • Environmental and Analytical Chemistry : Studies have also focused on the environmental and analytical aspects of similar compounds. For instance, the determination of 2-methoxyhydroxybenzene in biological material was investigated, highlighting the importance of analytical techniques in environmental and forensic sciences (A. Chernova, V. K. Shormanov, M. Ostanin, M. Elizarova, 2020).

Safety And Hazards

When handling 2-Methoxyphenylacetone, it’s important to avoid breathing in its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or inhalation, seek medical attention immediately .

properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBFNZCPZFVKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200121
Record name 2-Methoxyphenylacetone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenylacetone

CAS RN

5211-62-1
Record name 1-(2-Methoxyphenyl)-2-propanone
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Record name 2-Methoxyphenylacetone
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Record name 2-Methoxyphenylacetone
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Record name 2-methoxyphenylacetone
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Record name 2-METHOXYPHENYLACETONE
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Synthesis routes and methods

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are o-methoxyphenyl chloride (142.3 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), CS2CO3 (653.0 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 16 h. 1-(2′-Methoxyphenyl)-2-propanone (147.7 mg) was obtained with a yield of 89% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.29-7.22 (m, 1H, ArH), 7.14-7.09 (m, 1H, ArH), 6.94-6.84 (m, 2H, ArH), 3.79 (s, 3H, OCH3), 3.66 (s, 2H, CH2), 2.12 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.9, 157.2, 131.0, 128.4, 123.5, 120.5, 110.3, 55.2, 45.4, 29.1; IR (neat) v (cm−1) 3003, 2941, 2905, 2837, 1713, 1602, 1589, 1496, 1464, 1439, 1356, 1322, 1290, 1247, 1176, 1160, 1115, 1050, 1030; MS (70 eV, EI) m/z (%): 165 (M++1, 6.45), 164 (M+, 50.19), 91 (100).
Quantity
142.3 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CS2CO3
Quantity
653 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Sato, K Nakamichi, T Shibatani… - Annals of the New …, 1990 - Wiley Online Library
FIGURE 1. Isolation of PMA hydrochloride. optimum pH for asymmetric amination was about pH 7.0. On the basis of these results, subsequent experiments were carried out using L-…
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
G McKay, JK Cooper, EM Hawes, SD Roy, KK Midha - Xenobiotica, 1983 - Taylor & Francis
… Peak H (figure 3) was shown to have a mass spectrum consistent with the structure 2-methoxyphenylacetone (VIII, see table 1). Detection of both of these metabolites was difficult by g.1.…
Number of citations: 18 www.tandfonline.com
JT Liu, MP Sun, YS Tsai - Forensic Sci. Int, 2003 - fsjournal.cpu.edu.tw
The 2-, 3-, and 4-methoxyamphetamines and methoxymethamphetamines were prepared and analyzed by GC-MS. Regioisomerism at the aromatic ring in these compounds possess …
Number of citations: 3 fsjournal.cpu.edu.tw
D Błachut, W Danikiewicz, M Olejnik… - Journal of Mass …, 2004 - Wiley Online Library
The electron ionization‐induced fragmentation patterns of three forensically relevant Schiff bases, originating from the condensation between 2‐, 3‐ and 4‐methoxyamphetamine and …
DR Pratiwi, I Saputra - Research Journal of Pharmacy and …, 2021 - indianjournals.com
The purpose of this study was to determine the antioxidant activity of crude extract and their fractions, the content of secondary metabolite types of crude extract, and the chemical …
Number of citations: 2 www.indianjournals.com
JL Gras - … Reactions and Methods: Reactions Catalyzed by …, 1993 - Wiley Online Library
… Preferential ring reduction in the presence of reducible functionality is seen in the hydrogenation of 2-methoxyphenylacetone 3 to saturated cis-ketone 4 over rhodium-onalumina in …
Number of citations: 0 onlinelibrary.wiley.com
J Mann, PD Wilde, MW Finch - Tetrahedron, 1987 - Elsevier
… (4a) To a stirred solution of 2-methoxyphenylacetone (5.71 g, 34.8 mnol) in dry Ccl4 (170 ml) were added N-bromosuccinimide (NBS) (6.19 g, 34.8 mmol) and benzoyl peroxide (…
Number of citations: 20 www.sciencedirect.com
BC Foster, DL Litster, BA Lodge - Xenobiotica, 1991 - Taylor & Francis
1. Three methoxyamphetamine analogues have been incubated with Cunninghamella echinulata under different environmental and nutrient conditions. 2. The biotransformation of 4-…
Number of citations: 5 www.tandfonline.com
M Elfinger, T Schönauer, SLJ Thomä… - …, 2021 - Wiley Online Library
… The selective conversion of nabumetone, 4- and 2-methoxyphenylacetone to their corresponding primary amines could be accomplished in isolated yields of up to 90 % (Scheme 4). …
CA Mathis, AT Shulgin, Y Yano, T Sargent III - International Journal of …, 1986 - Elsevier
… of 2-methoxyphenylacetone (Aldrich Chemical Co.) in 100 mL methanol was added to a warm solution of 40g of dimethylamine hydrochloride in 100mL methanol. With vigorous stirring …
Number of citations: 1 www.sciencedirect.com

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